molecular formula C13H13F3N6 B2834509 4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034226-31-6

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2834509
CAS No.: 2034226-31-6
M. Wt: 310.284
InChI Key: HDKPLGLNXCHQJR-UHFFFAOYSA-N
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Description

Pyrimidinylpiperazine is a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Chelation and Hydrogen Bonding in Crystal Engineering

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine and related compounds are used in crystal engineering due to their ability to chelate metals and engage in hydrogen bonding. This property is crucial in generating structures with multiple coordinative interactions and hydrogen bonds, as demonstrated in studies involving the reaction of these compounds with Ag(I) to yield cationic chelates. Such applications are significant in the field of Crystal Growth & Design (Duong, Métivaud, Maris, & Wuest, 2011).

Synthesis of Heterocyclic Compounds

These compounds play a role in the synthesis of various heterocyclic compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines, Pyrano[2,3-d]pyrimidines, and Pyrimido[1,6-b]-[1,2,4]triazines. Their use in creating new chemical entities with potential pharmacological activities is explored in organic and medicinal chemistry research (El-Agrody et al., 2001).

Water-Solubility Enhancement in Drug Development

In the field of medicinal chemistry, modifying the this compound structure has been investigated to enhance water solubility and pharmacokinetic profiles of drugs. This modification aims to improve the delivery and efficacy of therapeutic agents (Baraldi et al., 2012).

Antiviral Agent Synthesis

Compounds similar to this compound have been synthesized for their potential as antiviral agents. For example, their efficacy against enteroviruses, including coxsackieviruses, has been explored, demonstrating the potential for developing new classes of antiviral drugs (Chern et al., 2004).

Future Directions

The future directions for similar compounds involve their further development, as indicated by the molecular interactions of the derivatised conjugates in docking studies .

Properties

IUPAC Name

4-(4-pyrazin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6/c14-13(15,16)10-7-11(20-9-19-10)21-3-5-22(6-4-21)12-8-17-1-2-18-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKPLGLNXCHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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